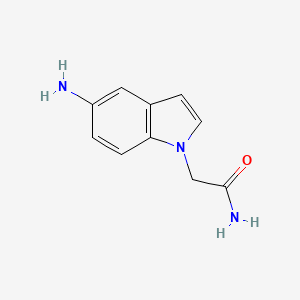
2-(5-Amino-1H-indol-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-1H-indol-1-YL)acetamide is an indole derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-indol-1-YL)acetamide typically involves the reaction of 5-aminoindole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-indol-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(5-Amino-1H-indol-1-YL)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-indol-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-N,N-dimethyltryptamine: A psychoactive compound with hallucinogenic properties.
Melatonin: A hormone that regulates sleep-wake cycles
Uniqueness
2-(5-Amino-1H-indol-1-YL)acetamide is unique due to its specific amino and acetamide functional groups, which confer distinct chemical reactivity and biological activity. Unlike other indole derivatives, it has shown potential in both medicinal and industrial applications, making it a versatile compound for further research and development .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(5-aminoindol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-5H,6,11H2,(H2,12,14) |
InChI Key |
YAUSZYUMQBJAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)N)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




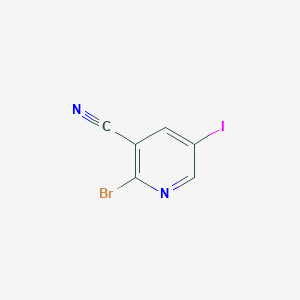
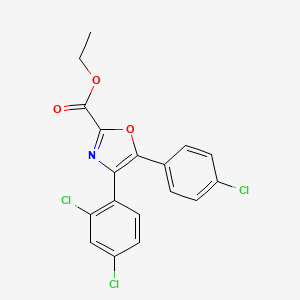
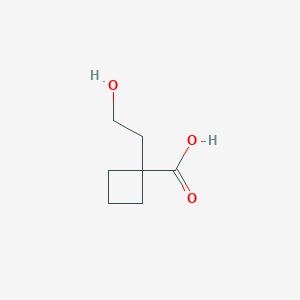
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
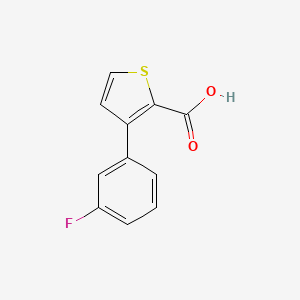

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)
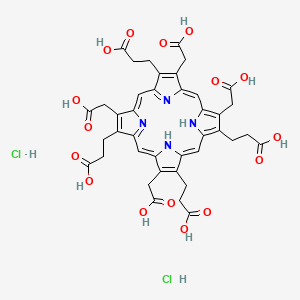
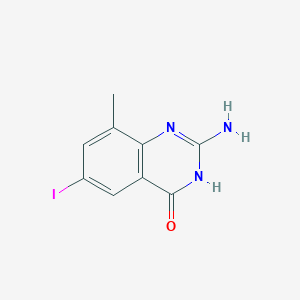

![ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
![2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)
